molecular formula C19H18O4 B2680646 9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 144036-28-2

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No. B2680646
CAS RN: 144036-28-2
M. Wt: 310.349
InChI Key: CAJIXRCHRHEPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as HXOD, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a xanthene derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antibacterial Activity

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione and its derivatives have been studied for their antibacterial properties. For example, Retnosari et al. (2021) synthesized derivatives of 1,8-dioxo-hydroxanthene from vanillin and found that these compounds exhibit varying degrees of antibacterial activity against several bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa (Retnosari et al., 2021).

Potential Anticancer Agents

Some studies have explored the anti-proliferative properties of xanthene derivatives. Mulakayala et al. (2012) reported that molecular iodine-facilitated synthesis of 1,8-dioxo-octahydroxanthenes yielded compounds with promising anti-proliferative properties against cancer cell lines (Mulakayala et al., 2012).

Synthesis and Characterization

Navarro et al. (2016) synthesized the title compound and proposed a reaction mechanism for its formation, highlighting its potential use in various applications due to its unique structural properties (Navarro et al., 2016).

Antimicrobial Screening

Angajala et al. (2017) synthesized novel xanthene dione derivatives and evaluated their antibacterial and antifungal activities, indicating the potential of these compounds in antimicrobial applications (Angajala et al., 2017).

Antioxidant Properties

Studies have also indicated the antioxidant properties of xanthene derivatives. For instance, Zukić et al. (2018) synthesized biologically active xanthene derivatives and evaluated their antioxidant, antimicrobial, and antiproliferative activities (Zukić et al., 2018).

Intermolecular Interactions Analysis

Purushothaman and Thiruvenkatam (2018) performed a structural analysis of xanthenedione molecules, elucidating the role of functional groups in biological activity through analysis of intermolecular interactions and conformational geometry (Purushothaman & Thiruvenkatam, 2018).

properties

IUPAC Name

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c20-12-9-7-11(8-10-12)17-18-13(21)3-1-5-15(18)23-16-6-2-4-14(22)19(16)17/h7-10,17,20H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJIXRCHRHEPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

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